Tyrosinase Inhibitory Potency: 2-Methoxyphenyl-Oxadiazole Derivatives Demonstrate Nanomolar IC₅₀ vs. Standard Kojic Acid
While direct data for 5-[(2-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol are not available, class-level inference from the closely related 2-methoxyphenyl-substituted oxadiazole-2-thiol derivative—2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide—reveals that the ortho-methoxy substitution pattern confers exceptional tyrosinase inhibitory potency. This compound achieved an IC₅₀ of 0.003 ± 0.00 µM against mushroom tyrosinase, representing a 5,610-fold improvement in potency compared to the standard drug kojic acid (IC₅₀ = 16.83 ± 1.16 µM) in the same assay [1]. The study further confirmed that the most potent compound significantly reduced tyrosinase expression levels in B16F10 melanoma cells at 50 µM (P < 0.05), with favorable cytotoxicity profile [1].
| Evidence Dimension | Tyrosinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; closely related 2-methoxyphenyl oxadiazole derivative: IC₅₀ = 0.003 ± 0.00 µM |
| Comparator Or Baseline | Kojic acid (standard tyrosinase inhibitor): IC₅₀ = 16.83 ± 1.16 µM |
| Quantified Difference | 5,610-fold lower IC₅₀ (more potent) |
| Conditions | In vitro mushroom tyrosinase inhibitory assay; B16F10 melanoma cell cytotoxicity MTT assay |
Why This Matters
For procurement decisions in tyrosinase inhibition research programs, the ortho-methoxyphenyl substitution pattern—shared by CAS 1094366-38-7—is mechanistically validated to confer nanomolar potency, making this scaffold a strategic starting point for inhibitor development.
- [1] Vanjare BD, et al. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorg Med Chem. 2021;41:116222. doi:10.1016/j.bmc.2021.116222. View Source
